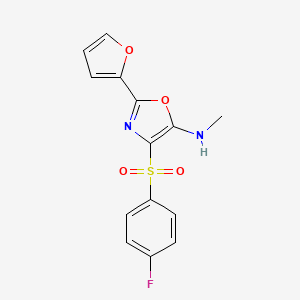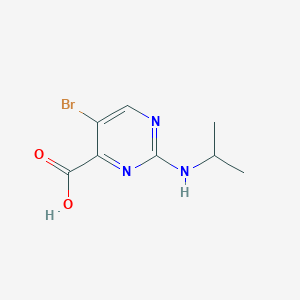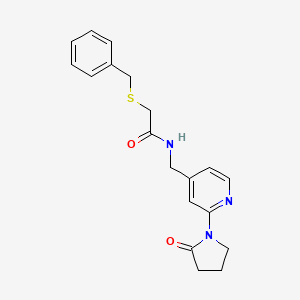
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as FSN-047, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Applications De Recherche Scientifique
Fluorescent Molecular Probes
Compounds similar to 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-methyloxazol-5-amine have been synthesized as new fluorescent solvatochromic dyes. These molecules, due to their strong solvent-dependent fluorescence, are developed for use as ultrasensitive fluorescent molecular probes. They are particularly useful in studying various biological events and processes due to their long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift, which allow for the detection of intramolecular charge transfers and solvent polarity effects (Diwu et al., 1997).
Polymer Electrolytes
Another application is found in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. These were synthesized via activated fluorophenyl-amine reactions, showcasing precise control of cation functionality without side reactions, allowing for the direct connection of guanidinium into stable phenyl rings (Kim et al., 2011).
Material Science
In material science, compounds with similar structures have been used to investigate the curing system of benzoxazine with amine. This study examined commercially available amines as nucleophilic hardeners for bis-benzoxazine monomers, leading to improvements in thermosetting resins in terms of chemical structure, material properties, and processability (Sun et al., 2015).
Organic Synthesis
Further, these compounds play a role in organic synthesis, as demonstrated by the preparation of novel 4-arylsulfonylthiophene- and furan-2-sulfonamides from 3-arylsulfonyl heterocycles. This process involves chlorosulfonation with chlorosulfonic acid/phosphorus pentachloride, leading to precursors for amine derivatives of the parent thiophenesulfonamides, showcasing their utility in synthesizing complex organic molecules (Hartman & Halczenko, 1990).
Proton-Conducting Polymers
Lastly, these types of compounds have been utilized in the synthesis of novel fully aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups. These polymers, due to their triazine groups, were studied for their effects on solubility as well as thermal and mechanical properties, highlighting their potential application in developing new materials for proton exchange membranes (Tigelaar et al., 2009).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c1-16-13-14(17-12(21-13)11-3-2-8-20-11)22(18,19)10-6-4-9(15)5-7-10/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWRUYFRIOCSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-4-(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2896555.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2896559.png)



![3-chloro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896566.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2896567.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2896568.png)
![N-ethyl-2-piperazin-1-yl-5-{[(4-propylphenyl)sulfonyl]amino}benzamide](/img/structure/B2896572.png)

![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2896575.png)